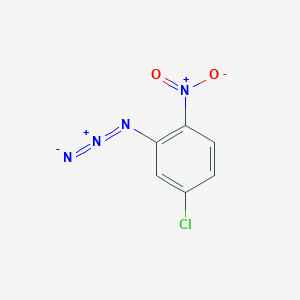

2-Azido-4-chloro-1-nitrobenzene

Description

2-Azido-4-chloro-1-nitrobenzene (CAS: Not explicitly provided in evidence; molecular formula: C₆H₃ClN₄O₂) is a nitro- and azide-substituted aromatic compound. Its synthesis typically involves nucleophilic substitution reactions, such as replacing a leaving group (e.g., trifluoromethyl sulfinyl) with sodium azide, as demonstrated in the preparation of its positional isomer, 1-azido-2-chloro-4-nitrobenzene . The compound crystallizes in the monoclinic system (space group P21/n, Z = 8) with a molecular weight of 198.57 g/mol . Its instability necessitates specialized handling and single-crystal cultivation techniques for structural characterization .

The azide group at position 2, combined with nitro (position 1) and chloro (position 4) substituents, imparts unique reactivity, making it a candidate for applications in click chemistry, photolabile linkers, or energetic materials.

Properties

Molecular Formula |

C6H3ClN4O2 |

|---|---|

Molecular Weight |

198.57 g/mol |

IUPAC Name |

2-azido-4-chloro-1-nitrobenzene |

InChI |

InChI=1S/C6H3ClN4O2/c7-4-1-2-6(11(12)13)5(3-4)9-10-8/h1-3H |

InChI Key |

BEKCHVSWMFBODE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=[N+]=[N-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Tools and Structural Analysis

- Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining and solving crystal structures of azido-nitro compounds, ensuring accurate bond-length and angle determinations .

- Visualization : ORTEP-3 aids in generating thermal ellipsoid diagrams, critical for illustrating molecular geometry and substituent effects .

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The synthesis begins with 2-chloro-4-nitroaniline as the starting material. The primary amine undergoes diazotization in the presence of hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C, forming a diazonium salt intermediate. Subsequent treatment with sodium azide (NaN₃) introduces the azide group via nucleophilic displacement.

Critical parameters :

-

Temperature control : Maintaining temperatures below 5°C during diazotization prevents premature decomposition of the diazonium intermediate.

-

Stoichiometry : A 1.2–1.5 molar excess of NaN₃ ensures complete substitution, achieving yields exceeding 80% under optimized conditions.

-

Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts.

One-Pot Synthesis Avoiding Sodium Azide

Recent advances have focused on eliminating sodium azide to address safety and regulatory challenges. A novel one-pot protocol developed by Oliveira et al. (2025) demonstrates the in situ generation of the azido group through oxidation of a hydrazino intermediate.

Reaction Workflow and Optimization

The procedure starts with 2-chloro-4-nitroaniline , which is diazotized using HCl and NaNO₂. Instead of direct azidation, the diazonium salt is reduced with stannous chloride (SnCl₂) to form a hydrazine derivative. Subsequent oxidation with isopropyl nitrite in hexane introduces the azide group, enabling a one-pot transformation.

Key advantages :

-

Regulatory compliance : Avoids controlled substances like sodium azide.

-

Operational simplicity : Eliminates intermediate isolation steps, reducing purification demands.

Yield considerations :

-

The one-pot method yields 29% of this compound, significantly lower than traditional approaches. This disparity is attributed to competing side reactions during hydrazine oxidation.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methodologies:

| Parameter | Traditional Method | One-Pot Method |

|---|---|---|

| Reagents | HCl, NaNO₂, NaN₃ | HCl, NaNO₂, SnCl₂, (CH₃)₂CHONO |

| Yield | 80–85% | 29% |

| Safety Profile | High risk (NaN₃) | Moderate risk |

| Purification Steps | Recrystallization | Column chromatography |

| Regulatory Compliance | Restricted reagents | Unrestricted reagents |

Reaction Optimization Strategies

Solvent and Catalyst Selection

Temperature and Stoichiometry Adjustments

Elevating the reaction temperature to 40°C during the oxidation phase in the one-pot method improves azide formation kinetics but risks thermal degradation. A molar ratio of 1:2 (aniline:isopropyl nitrite) balances efficiency and cost.

Spectroscopic Characterization and Analytical Data

This compound is characterized using advanced spectroscopic techniques to confirm structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Environmental and Industrial Considerations

Waste Management

-

Traditional method : Requires neutralization of excess NaN₃ to mitigate environmental toxicity.

-

One-pot method : Generates less hazardous waste, aligning with green chemistry principles.

Scalability Challenges

Industrial adoption of the one-pot method is hindered by its lower yield. Catalytic optimization (e.g., palladium catalysts) and continuous-flow reactors are under investigation to enhance throughput.

Q & A

Q. What are the recommended synthetic routes for 2-Azido-4-chloro-1-nitrobenzene, and how can reaction conditions be optimized?

A common method involves nucleophilic aromatic substitution (SNAr) of a nitro- and chloro-substituted benzene precursor with sodium azide (NaN₃). For example, substituting a nitro-activated chloro group (e.g., 4-chloro-1-nitrobenzene) with NaN₃ in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. Optimization includes adjusting stoichiometry (1.2–1.5 equivalents NaN₃), solvent purity, and inert atmosphere to minimize azide decomposition . Yield improvements (70–85%) are achieved via microwave-assisted synthesis or flow chemistry setups .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding adjacent protons).

- IR : Azide stretch (~2100 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry. Use SHELXL for refinement, ensuring R-factor < 5% with high-resolution data (<1.0 Å) .

Q. What safety protocols are essential when handling azido compounds like this compound?

- Explosion risk : Avoid mechanical shock, heat, or light exposure. Store at ≤ -20°C in amber vials.

- PPE : Wear nitrile gloves, face shields, and flame-resistant lab coats. Use explosion-proof fume hoods for synthesis .

- Waste disposal : Neutralize azides with aqueous NaNO₂ or Ce(SO₄)₂ before disposal .

Advanced Research Questions

Q. How does the electronic interplay between substituents (azido, nitro, chloro) influence the reactivity of this compound in click chemistry?

The nitro group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the benzene ring and stabilizing transition states in Huisgen cycloaddition. Computational studies (DFT) show that chloro substituents slightly modulate electron density, affecting regioselectivity. For example, reaction with alkynes under Cu(I) catalysis favors 1,4-triazole formation over 1,5-isomers due to steric and electronic effects .

Q. How can computational tools predict synthetic pathways and optimize reaction parameters for derivatives of this compound?

- Retrosynthesis AI : Tools like Reaxys or Pistachio use databases to propose routes (e.g., substituting nitro groups first to avoid side reactions).

- MD simulations : Model solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics.

- QSPR models : Correlate substituent positions with azide stability to prioritize synthesis targets .

Q. How should researchers address contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results)?

- Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized structures. Discrepancies > 0.05 Å may indicate crystal packing effects .

- Statistical rigor : Apply Chauvenet’s criterion to exclude outliers in spectroscopic replicates.

- Meta-analysis : Review analogous compounds (e.g., 4-Azido-1-bromo-2-chlorobenzene) to contextualize unexpected results .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to map temperature vs. yield relationships.

- Data Sharing : Adhere to FAIR principles for crystallographic data (e.g., deposit in CCDC) to enhance reproducibility .

- Contradiction Resolution : Apply falsification frameworks (e.g., Popperian refutability) to test competing hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.